QL47
Overview
Description
QL47 is a broad-spectrum antiviral agent that selectively inhibits eukaryotic translation. It has shown significant antiviral activity against various RNA viruses, including dengue virus and West Nile virus . This compound is also known for its ability to inhibit both viral and host protein synthesis, making it a valuable tool in studying the molecular mechanisms of protein synthesis .
Preparation Methods
The synthesis of QL47 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes the following steps :
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
QL47 undergoes several types of chemical reactions, including :
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with enhanced or reduced biological activity .
Scientific Research Applications
QL47 has a wide range of scientific research applications, including :
Chemistry: this compound is used as a tool to study the molecular mechanisms of protein synthesis and translation. It helps researchers understand how small molecules can tune protein synthesis.
Biology: The compound is used to investigate the role of eukaryotic translation in various biological processes. It is particularly useful in studying the translation machinery and its regulation.
Medicine: this compound has potential therapeutic applications as an antiviral agent. Its ability to inhibit viral protein synthesis makes it a promising candidate for the development of new antiviral drugs.
Mechanism of Action
QL47 exerts its effects by targeting a specific step in the translation process of eukaryotic cells . It inhibits protein neosynthesis initiated by both canonical cap-driven and noncanonical initiation strategies. The compound likely targets an early step in translation elongation, thereby reducing the steady-state abundance of proteins expressed from viral subgenomic RNA . Additionally, this compound has been shown to inhibit specific kinases such as BTK and BMX, which are important for viral translation .
Comparison with Similar Compounds
QL47 is unique in its ability to selectively inhibit eukaryotic translation while exhibiting broad-spectrum antiviral activity . Similar compounds include :
BTK inhibitors: These compounds, like this compound, target the BTK kinase but may not have the same broad-spectrum antiviral activity.
Other antiviral agents: Compounds such as ribavirin and favipiravir also exhibit antiviral activity but may have different mechanisms of action and target different stages of the viral life cycle.
This compound stands out due to its multitargeted approach, affecting both viral and host protein synthesis, making it a valuable tool for studying translation and developing new antiviral therapies .
Properties
IUPAC Name |
9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNJQOBEOISFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025879 | |
Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1469988-75-7 | |
Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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